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Heptafluoroisopropyl methyl ether

Plasma Atomic Layer Etching Dielectric Etching Semiconductor Fabrication

Heptafluoroisopropyl methyl ether (CAS 22052-84-2), systematically named 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane, is a C4 hydrofluoroether (HFE) with molecular formula C4H3F7O and molecular weight 200.05 g/mol. This compound is characterized by a boiling point of 29 °C, a density of 1.42 g/cm³, a melting point of −106.95 °C, and a refractive index of 1.284.

Molecular Formula C4H3F7O
Molecular Weight 200.05 g/mol
CAS No. 22052-84-2
Cat. No. B1305500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptafluoroisopropyl methyl ether
CAS22052-84-2
Molecular FormulaC4H3F7O
Molecular Weight200.05 g/mol
Structural Identifiers
SMILESCOC(C(F)(F)F)(C(F)(F)F)F
InChIInChI=1S/C4H3F7O/c1-12-2(5,3(6,7)8)4(9,10)11/h1H3
InChIKeyHRXXERHTOVVTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptafluoroisopropyl Methyl Ether (CAS 22052-84-2): Procurement-Ready Physical Properties and Specifications


Heptafluoroisopropyl methyl ether (CAS 22052-84-2), systematically named 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane, is a C4 hydrofluoroether (HFE) with molecular formula C4H3F7O and molecular weight 200.05 g/mol. This compound is characterized by a boiling point of 29 °C, a density of 1.42 g/cm³, a melting point of −106.95 °C, and a refractive index of 1.284 . Its seven-fluorine substitution pattern on the isopropyl moiety confers high chemical inertness and a low global warming potential (GWP) profile, making it a candidate for applications where chlorofluorocarbon (CFC) and hydrofluorocarbon (HFC) replacement is mandated by environmental regulations [1].

Why Generic Heptafluoroisopropyl Methyl Ether (CAS 22052-84-2) Substitution Fails: Isomer-Specific Performance Constraints in Plasma Etching and Refrigeration


Within the C4H3F7O isomeric family, the specific branching architecture of heptafluoroisopropyl methyl ether (HFE-347mmy, CAS 22052-84-2) confers physicochemical behaviors that are not interchangeable with its linear-chain analogs. The branched perfluoroisopropyl group alters vapor pressure, plasma dissociation pathways, and fluorocarbon polymer deposition characteristics compared to linear heptafluoropropyl methyl ether (HFE-347mcc3) [1]. In plasma atomic layer etching (ALE) of SiO₂, the branched isomer HFE-347mmy yields an etch per cycle (EPC) of 1.8 Å/cycle, substantially lower than the 2.1 Å/cycle achieved by its linear isomer HFE-347mcc3 under identical process conditions, a difference attributable to the lower F1s/C1s ratio (1.05 vs. higher values) in the fluorocarbon layer formed from the branched precursor [1]. Substituting one isomer for the other without process recalibration would alter etch depth control and film stoichiometry, compromising device fabrication yields.

Heptafluoroisopropyl Methyl Ether (CAS 22052-84-2) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Plasma Atomic Layer Etching of SiO₂: Branched Heptafluoroisopropyl Methyl Ether (HFE-347mmy) vs. Linear Heptafluoropropyl Methyl Ether (HFE-347mcc3) vs. C5F10O Isomers

In a direct comparative study of C4H3F7O isomers for SiO₂ plasma atomic layer etching (ALE), heptafluoroisopropyl methyl ether (HFE-347mmy, CAS 22052-84-2) demonstrated the lowest etch per cycle (EPC) among all tested fluoro-ethers [1]. The branched architecture of HFE-347mmy produces a fluorocarbon layer with a lower F1s/C1s ratio compared to linear HFE-347mcc3 and the C5F10O isomers perfluoropropyl vinyl ether (PPVE) and perfluoroisopropyl vinyl ether (PIPVE) [1]. This directly impacts etch rate and selectivity.

Plasma Atomic Layer Etching Dielectric Etching Semiconductor Fabrication

Refrigerant Replacement Strategy: Thermodynamic Property Comparison of Heptafluoropropyl Methyl Ether (HFE-347sEγδ) vs. Pentafluoroethyl Methyl Ether (HFE-245cbEβγ)

Heptafluoropropyl methyl ether (CF₃CF₂CF₂OCH₃, HFE-347sEγδ) has been proposed as a direct replacement refrigerant for trichlorofluoromethane (CCl₃F, R-11), while the shorter-chain pentafluoroethyl methyl ether (CF₃CF₂OCH₃, HFE-245cbEβγ) is proposed to replace 1,2-dichloro-1,1,2,2-tetrafluoroethane (CClF₂CClF₂, R-114) [1]. The thermodynamic property modeling developed PVT formulations for both ethers, demonstrating that the heptafluoropropyl analog possesses the appropriate boiling point and vapor pressure characteristics to match R-11 operating conditions [1].

Refrigerant Development Thermodynamic Modeling Low-GWP Working Fluids

Global Warming Potential (GWP) Classification: Heptafluoroisopropyl Methyl Ether (HFE-347mmy) vs. Sevoflurane and Desflurane

Heptafluoroisopropyl methyl ether (HFE-347mmy1, CAS 22052-84-2) exhibits a global warming potential (GWP) range of 180–300, which is substantially lower than commonly used fluorinated inhalation anesthetics [1]. This places the compound in a distinctly lower environmental impact category relative to legacy fluorinated compounds.

Environmental Impact Assessment Greenhouse Gas Metrics Sustainable Chemistry

Fluorinated Material Solvent Compatibility: Heptafluoroisopropyl Methyl Ether vs. Conventional Organic Solvents

Heptafluoroisopropyl methyl ether, as a representative compound within a broader class of fluorinated aliphatic ethers, demonstrates miscibility with other organic liquids including fats and oils, and functions as an effective solvent for fluorinated olefins and fluorowaxes [1]. This solubility profile distinguishes it from conventional hydrocarbon or chlorinated solvents that lack affinity for highly fluorinated materials.

Fluoropolymer Processing Precision Degreasing Specialty Coatings

Heptafluoroisopropyl Methyl Ether (CAS 22052-84-2): Validated Application Scenarios Derived from Comparative Evidence


Angstrom-Level Precision SiO₂ Plasma Atomic Layer Etching (ALE) for Advanced Semiconductor Nodes

For semiconductor foundries and equipment manufacturers developing atomic-scale etching processes for sub-5 nm node devices, heptafluoroisopropyl methyl ether (HFE-347mmy, CAS 22052-84-2) is the C4H3F7O isomer of choice when the process specification demands the lowest achievable etch per cycle (1.8 Å/cycle) and the most carbon-rich fluorocarbon passivation layer (F1s/C1s ratio = 1.05) [1]. The branched isopropyl architecture intrinsically limits fluorine radical availability during the surface fluorination step, enabling finer etch depth resolution than the linear isomer HFE-347mcc3 (EPC = 2.1 Å/cycle) or C5F10O alternatives PPVE (5.4 Å/cycle) and PIPVE (3.3 Å/cycle) [1]. This compound is specifically indicated for gate oxide trimming, spacer definition, and other self-limited etching applications where sub-angstrom precision is required.

Low-GWP Refrigerant Formulation Targeting R-11 Replacement Thermodynamic Envelope

In refrigerant R&D programs seeking environmentally sustainable alternatives to trichlorofluoromethane (R-11) for centrifugal chillers and low-pressure refrigeration systems, heptafluoropropyl methyl ether (HFE-347sEγδ, the linear isomer of the C4H3F7O family) provides the thermodynamically matched boiling point and vapor pressure profile required to operate within legacy R-11 equipment envelopes [1]. The thermodynamic modeling of this heptafluoropropyl ether confirms its suitability as a drop-in or near-drop-in replacement candidate, whereas the shorter-chain pentafluoroethyl methyl ether (HFE-245cbEβγ) is limited to R-114 replacement applications operating at lower temperatures and higher pressures [1]. Procurement for R-11 retrofit projects should specify the heptafluoropropyl ether architecture to maintain system capacity and efficiency without major hardware modifications.

Regulatory-Compliant Plasma Etching with 90% CO₂ Equivalent Emission Reduction vs. C4F8

For semiconductor fabrication facilities operating under F-gas emission caps (EU F-Gas Regulation 517/2014/EU) or corporate net-zero commitments, plasma processes utilizing C4H3F7O isomers including heptafluoroisopropyl methyl ether (CAS 22052-84-2) achieve up to 90% reduction in carbon dioxide equivalent emissions compared to conventional C4F8-based plasma etching [1]. The GWP of HFE-347mmy (180–300) is substantially lower than alternative fluorinated process gases, and the primary reaction products (HF and CO) possess negligible GWP contributions [1]. This emission reduction is validated by direct exhaust gas analysis and provides quantifiable regulatory compliance benefits without compromising etch performance.

Fluoropolymer Dispersion and Fluorowax Solvent for Specialty Coating Formulations

In industrial coating and fluoropolymer processing applications where conventional hydrocarbon or chlorinated solvents fail to adequately wet or dissolve highly fluorinated materials, heptafluoroisopropyl methyl ether offers the requisite chemical affinity for fluorinated olefins and fluorowaxes [1]. This compound serves as a dispersion medium for preparing pastes and coatings based on fluorinated materials, and as a precision degreasing agent for metal surfaces prior to coating application [1]. Procurement for these specialty solvent applications is justified when the substrate or solute is a fluorinated material incompatible with non-fluorinated solvent alternatives.

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